molecular formula C2H6ClO2PS B128814 Dimethyl chlorothiophosphate CAS No. 2524-03-0

Dimethyl chlorothiophosphate

Cat. No.: B128814
CAS No.: 2524-03-0
M. Wt: 160.56 g/mol
InChI Key: XFBJRFNXPUCPKU-UHFFFAOYSA-N
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Description

Dimethyl chlorothiophosphate is an organophosphate compound with the chemical formula C₂H₆ClO₂PS. It is used as an intermediate in the manufacture of pesticides and plasticizers. The compound features a central phosphorus atom bonded to sulfur, chlorine, and two methoxy groups .

Mechanism of Action

Target of Action

Dimethyl chlorothiophosphate is an organophosphate compound . Organophosphates are known to primarily target the enzyme acetylcholinesterase, which plays a crucial role in nerve function. By inhibiting this enzyme, organophosphates disrupt the normal function of the nervous system.

Mode of Action

This compound, like other organophosphates, acts by binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, resulting in an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine continues to stimulate the postsynaptic neuron, leading to overstimulation of the nervous system.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound disrupts this pathway, leading to a range of downstream effects such as muscle contraction, increased salivation, and bradycardia.

Pharmacokinetics

Once absorbed, it may be distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an overstimulation of the nervous system . This can result in a range of symptoms, including muscle weakness, breathing difficulties, and excessive salivation. In severe cases, it can lead to respiratory failure and death.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature and pH can affect the stability of the compound, while the presence of other chemicals can influence its efficacy . Furthermore, the compound’s toxicity can be enhanced in certain environments, such as in the presence of heavy metals.

Biochemical Analysis

Biochemical Properties

Dimethyl chlorothiophosphate plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase, an enzyme crucial for nerve function . This inhibition leads to the accumulation of acetylcholine in synapses, causing continuous nerve signal transmission. The compound interacts with various biomolecules, including proteins and enzymes, through phosphorylation, which alters their activity and function .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . The compound’s interaction with acetylcholinesterase leads to excessive stimulation of nerve cells, which can result in neurotoxicity and other adverse cellular effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the phosphorylation of serine residues in the active site of acetylcholinesterase . This binding interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and leading to prolonged nerve signal transmission . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound is relatively stable under standard conditions but can degrade over time, leading to a decrease in its inhibitory effects on acetylcholinesterase . Long-term exposure to the compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can cause mild neurotoxic effects, while higher doses can lead to severe toxicity and even death . Threshold effects have been observed, with certain dosages causing significant changes in enzyme activity and cellular function . Toxic or adverse effects at high doses include convulsions, respiratory distress, and organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its degradation and detoxification . The compound interacts with enzymes such as cytochrome P450, which catalyze its oxidation and hydrolysis . These metabolic processes lead to the formation of less toxic metabolites, which are then excreted from the body . The compound’s effects on metabolic flux and metabolite levels can vary depending on the specific pathways involved .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific tissues, such as the liver and nervous system, where it exerts its toxic effects . Its localization and accumulation are influenced by factors such as lipid solubility and binding affinity to cellular components .

Subcellular Localization

This compound’s subcellular localization affects its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in cellular metabolism and signaling .

Preparation Methods

Dimethyl chlorothiophosphate is synthesized through a two-step process:

Chemical Reactions Analysis

Dimethyl chlorothiophosphate undergoes various types of chemical reactions:

Scientific Research Applications

Dimethyl chlorothiophosphate has several applications in scientific research:

Comparison with Similar Compounds

Dimethyl chlorothiophosphate is similar to other organophosphates, such as:

This compound is unique due to its specific combination of sulfur and chlorine bonded to the phosphorus atom, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

chloro-dimethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C2H6ClO2PS/c1-4-6(3,7)5-2/h1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

XFBJRFNXPUCPKU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)Cl
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Molecular Formula

C2H6ClO2PS
Record name DIMETHYL CHLOROTHIOPHOSPHATE
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DSSTOX Substance ID

DTXSID0027486
Record name Dimethyl chlorothiophosphate
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Molecular Weight

160.56 g/mol
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Physical Description

Dimethyl chlorothiophosphate is a colorless to light amber liquid. Used as a chemical intermediate for insecticides, pesticides, and fungicides; oil and gasoline additives; plasticizers; corrosion inhibitors; flame retardants; and flotation agents. Not registered as a pesticide in the U.S. (EPA, 1998)
Record name DIMETHYL CHLOROTHIOPHOSPHATE
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Boiling Point

151 to 153 °F at 16 mmHg (EPA, 1998)
Record name DIMETHYL CHLOROTHIOPHOSPHATE
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Density

1.32 at 77 °F (EPA, 1998) - Denser than water; will sink
Record name DIMETHYL CHLOROTHIOPHOSPHATE
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CAS No.

2524-03-0
Record name DIMETHYL CHLOROTHIOPHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions Dimethyl Chlorothiophosphate undergoes, and what are the unexpected outcomes observed in some cases?

A1: this compound ((CH3O)2P(S)Cl) is often used as a reagent to introduce thiophosphoryl groups into molecules. It typically reacts with nucleophiles like amines or alcohols, leading to the displacement of the chlorine atom. For example, it reacts with 2-diethylamino-4-hydroxy-6-methylpyrimidine (DHMP) to synthesize Pirimiphos-methyl, a broad-spectrum insecticide [].

Q2: How can this compound be used in the synthesis of N-monosubstituted thioamides?

A3: this compound plays a crucial role in a novel synthesis route for N-monosubstituted thioamides []. This method involves reacting a carboxylic acid chloride with a primary amine in the presence of this compound. The reagent serves three key functions:

    Q3: What insights can computational chemistry provide into the reaction mechanism of this compound with nucleophiles?

    A4: Computational studies have been conducted to understand the detailed mechanism of this compound's reaction with nucleophiles. Specifically, the reactions of this compound (1') and Dimethyl Chlorophosphate (3') with ammonia were modeled []. These calculations suggested that both front-side and back-side nucleophilic attack mechanisms are possible.

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